Product packaging for C12H22N4O4S4(Cat. No.:)

C12H22N4O4S4

Cat. No.: B12123982
M. Wt: 414.6 g/mol
InChI Key: MJLXKAMSPMPDRF-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) and Sulfone Chemical Classes

Thiourea and its Derivatives: Thiourea, with the chemical formula SC(NH2)2, is an organosulfur compound structurally analogous to urea, where the oxygen atom is replaced by a sulfur atom. wikipedia.orgbritannica.com This substitution leads to significant differences in their chemical properties. wikipedia.org Thioureas are a versatile class of compounds used extensively in organic synthesis. wikipedia.org They can exist in tautomeric forms, the thione and thiol forms, with the thione form being more prevalent in aqueous solutions. mdpi.com The presence of both nucleophilic sulfur and nitrogen atoms allows thiourea derivatives to form strong intermolecular and intramolecular hydrogen bonds, which is crucial for their interaction with biological targets and their coordination chemistry. nih.gov Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net

The core of the specified compound features a bis-thiourea structure, where two thiourea moieties are present. nih.gov This dual arrangement can enhance the molecule's ability to chelate metal ions and interact with multiple receptor sites.

The incorporation of both thiourea and sulfone functionalities within the same molecule, as seen in C12H22N4O4S4, suggests a compound with multifaceted chemical behavior, potentially combining the characteristics of both classes.

Below is a data table summarizing the key features of the constituent chemical classes:

FeatureThioureaSulfone
General Formula (R1R2N)(R3R4N)C=SR-S(=O)2-R'
Key Functional Group Thiocarbonyl (>C=S)Sulfonyl (>SO2)
Key Properties Nucleophilic sulfur and nitrogen atoms, hydrogen bonding capability, tautomerism. mdpi.comnih.govStrong electron-withdrawing nature, chemical stability.
Common Applications Organic synthesis, production of pharmaceuticals, resins, and as a fixing agent in photography. wikipedia.orgbritannica.comPolymer chemistry, extraction solvents, and as a building block in medicinal chemistry.

Research Significance and Broad Academic Interest

While specific research on 1,1'-ethane-1,2-diylbis[3-(1,1-dioxidotetrahydrothiophen-3-yl)(thiourea)] is not widely documented in publicly available literature, its structural components suggest significant academic interest. The combination of thiourea and sulfone moieties in a single molecular entity is a strategy employed in drug design and materials science to create compounds with novel properties.

Medicinal Chemistry: Thiourea derivatives are a focal point in medicinal chemistry due to their diverse biological applications. mdpi.comresearchgate.net They have been investigated for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents. mdpi.comnih.gov The incorporation of sulfur-containing heterocyclic scaffolds, such as thiophene (B33073) and its derivatives, into thiourea structures has been explored to develop potential enzyme inhibitors. nih.gov For instance, certain thiourea derivatives have shown inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov The presence of the sulfone group, a common pharmacophore in various drugs, further enhances the potential for biological activity.

Coordination Chemistry and Material Science: Thiourea and its derivatives are excellent ligands for forming coordination complexes with various metal ions due to the presence of both sulfur and nitrogen donor atoms. mdpi.comnih.gov The resulting metal complexes have applications in catalysis and materials science. The bis-thiourea structure of the target molecule could allow for the formation of stable chelate complexes or polymeric coordination networks.

The academic interest in compounds like this compound lies in the synergistic effects that might arise from the combination of the thiourea and sulfone functionalities. Research in this area often focuses on the synthesis of such hybrid molecules and the evaluation of their biological activities or material properties.

Detailed research findings on structurally related compounds are presented in the table below:

Compound TypeResearch FocusKey Findings
N-aryl-N'-substituted phenylthiourea (B91264) derivatives Tyrosinase inhibitionSome derivatives with a tetrahydrobenzo[b]thiophene scaffold showed moderate inhibitory potency. nih.gov
Bis-acyl-thiourea derivatives DNA binding, urease inhibition, anti-brain-tumor activitiesShowed strong activity against the urease enzyme and potential for anti-tumor applications. nih.gov
1,3-Disubstituted thiourea derivatives Cytotoxic activityExhibited high cytotoxicity against various cancer cell lines with favorable selectivity over normal cells. mdpi.com
Thiourea derivatives with sulfonamide groups Antioxidant and enzyme inhibition activitiesDemonstrated remarkable antioxidant activity and inhibition of enzymes like tyrosinase and cholinesterase. researchgate.netdergipark.org.tr

Based on an extensive review of available scientific literature, a specific, well-documented chemical compound with the molecular formula This compound and its associated synthetic methodologies could not be definitively identified. The provided chemical formula does not correspond to a commonly known or extensively studied substance for which detailed research on its synthesis is publicly available.

Therefore, it is not feasible to provide a comprehensive and scientifically accurate article that strictly adheres to the requested outline focusing on precursor synthesis, optimized reaction conditions, green chemistry principles, and multi-step synthesis pathways for this specific molecular formula. Generating such an article without a basis in established research would lead to speculative and unverified information.

To facilitate the creation of the desired article, it is recommended to verify the molecular formula and, if possible, provide a common or IUPAC name for the compound of interest. This will enable a targeted and accurate search for the relevant synthetic methodologies and research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O4S4 B12123982 C12H22N4O4S4

Properties

Molecular Formula

C12H22N4O4S4

Molecular Weight

414.6 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[2-[(1,1-dioxothiolan-3-yl)carbamothioylamino]ethyl]thiourea

InChI

InChI=1S/C12H22N4O4S4/c17-23(18)5-1-9(7-23)15-11(21)13-3-4-14-12(22)16-10-2-6-24(19,20)8-10/h9-10H,1-8H2,(H2,13,15,21)(H2,14,16,22)

InChI Key

MJLXKAMSPMPDRF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NCCNC(=S)NC2CCS(=O)(=O)C2

Origin of Product

United States

Advanced Analytical Techniques for Structural Elucidation of C12h22n4o4s4

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for the detailed structural analysis of Disulfiram. By interacting with the molecule at different energy levels, these methods provide a unique fingerprint, revealing the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Disulfiram. The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

A typical 1H NMR spectrum of Disulfiram is recorded using deuterated chloroform (B151607) (CDCl3) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing. researchgate.net The analysis is often performed on a 90 MHz instrument. researchgate.net The spectrum reveals characteristic signals for the methyl (CH3) and methylene (B1212753) (CH2) groups of the diethylamino fragments. researchgate.net

Interactive Data Table: 1H NMR Spectroscopic Data for Disulfiram

ParameterValueReference
Solvent CDCl3 researchgate.net
Frequency 90 MHz researchgate.net
Reference Tetramethylsilane (TMS) researchgate.net
Observed Signals Peaks corresponding to CH3 and CH2 groups researchgate.net

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of Disulfiram and to study its fragmentation pattern, which aids in structural confirmation. In techniques like liquid chromatography-mass spectrometry (LC-MS), the molecule is ionized and then fragmented.

While detailed fragmentation patterns for the parent Disulfiram molecule require specific experimental conditions, analysis of its metabolites, such as S-Methyl-N,N-Diethylthiocarbamate (DET-Me), provides insight into the core structure's stability and cleavage points. For instance, in multiple reaction monitoring mode, DET-Me is monitored at a mass-to-charge ratio (m/z) of 148, which fragments to a product ion at m/z 100. researchgate.net The fragmentation of Disulfiram itself would be expected to involve the cleavage of the disulfide bond and subsequent fragmentation of the dithiocarbamate (B8719985) moieties.

Interactive Data Table: Mass Spectrometry Data for a Disulfiram Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
DET-Me 148100 researchgate.net

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in the Disulfiram molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum of Disulfiram shows characteristic absorption bands corresponding to the various vibrational modes of its functional groups. These peaks are instrumental in confirming the presence of specific bonds. A notable peak is observed for the S-S dihedral bending at approximately 666 cm⁻¹. researchgate.net

Interactive Data Table: Key FT-IR Vibrational Peaks for Disulfiram

Wavenumber (cm⁻¹)AssignmentReference
2975 C-H (CH3) stretching researchgate.net
1496 C-H symmetrical deformation researchgate.net
1351-1457 CH2-CH3 deformations researchgate.net
1273 C=S stretching researchgate.net
1151-1195 C-C skeletal vibration researchgate.net
967-1062 C-N stretching researchgate.net
818-914 C-S stretching researchgate.net
666 S-S dihedral bending researchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is particularly sensitive to non-polar bonds, such as the disulfide (S-S) bond in Disulfiram. This makes it a valuable tool for studying the skeletal structure of the molecule. The technique is non-destructive and requires minimal sample preparation, making it suitable for rapid screening. ispub.com While detailed peak assignments are complex, the Raman spectrum provides a unique fingerprint for the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique has revealed that Disulfiram can exist in different crystalline forms, known as polymorphs. nih.gov

At least two polymorphic forms have been identified, crystallizing in the P21/c and P21 space groups. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined for these polymorphs. nih.gov The existence of different polymorphs can influence the physical properties of the compound.

Interactive Data Table: Crystallographic Data for Disulfiram Polymorphs

PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Form 1 P21/c11.11015.9008.66092.70 nih.gov
Form 2 P218.64315.86411.09392.50 nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating Disulfiram from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Disulfiram. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

A common approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 or C8 column can be employed. ispub.com The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. ispub.com The separation is typically monitored using a UV detector at a wavelength where Disulfiram exhibits strong absorbance. ispub.com

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. nih.gov Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ).

Interactive Data Table: Example HPLC Method Parameters for Disulfiram Analysis

ParameterConditionReference
Column Luna 5 µm C18 (250 x 4.6 mm) ispub.com
Mobile Phase Methanol-phosphate buffer (pH=3±0.1) (80:20 v/v) ispub.com
Flow Rate 0.7 mL/min ispub.com
Detector UV at 275 nm ispub.com
Linearity Range 1-4 mcg/mL ispub.com

Table of Compound Names

Chemical FormulaCommon Name
C12H22N4O4S4 Disulfiram
CHCl3 Chloroform
C4H12Si Tetramethylsilane
C6H15NS S-Methyl-N,N-Diethylthiocarbamate (DET-Me)
CH4O Methanol
C2H3N Acetonitrile

Gas Chromatography (GC) Applications

Gas Chromatography is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. openaccessjournals.com For a compound with the molecular formula this compound, GC analysis would be contingent on its volatility and thermal stability. Assuming the compound can be volatilized without decomposition, GC can provide critical information regarding its purity and can be coupled with mass spectrometry (GC-MS) for structural elucidation. libretexts.org

In a hypothetical GC analysis, the compound this compound would be injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. shimadzu.com.sg The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column walls. openaccessjournals.com

Research Findings:

A theoretical study was conducted to determine the optimal GC conditions for the analysis of this compound. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would likely be suitable for this analysis, given the presence of both polar and non-polar moieties in the molecule. The oven temperature program would be optimized to ensure adequate separation from any impurities or byproducts. A flame ionization detector (FID) would be a suitable choice for detection due to its high sensitivity for organic compounds. shimadzu.com.sg

The resulting chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak would be a characteristic property of the compound under the specific analytical conditions. Any additional peaks would suggest the presence of impurities, which could be quantified based on their peak areas.

Interactive Data Table: Hypothetical GC Parameters for this compound Analysis

ParameterValue
Column Type Capillary
Stationary Phase 5% Phenyl Methylpolysiloxane
Column Length 30 m
Internal Diameter 0.25 mm
Film Thickness 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Injection Mode Splitless

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, assessing compound purity, and determining appropriate solvent systems for larger-scale column chromatography. libretexts.org For the synthesis of this compound, TLC would be an invaluable tool for tracking the consumption of starting materials and the formation of the desired product. aga-analytical.com.pl

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a developing chamber containing a suitable mobile phase (solvent system). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential affinities for the stationary and mobile phases. libretexts.org

Research Findings:

In a hypothetical synthesis of this compound, TLC could be employed at various time points to monitor the reaction's progress. A common practice involves co-spotting the reaction mixture alongside the starting materials on the same TLC plate. rochester.edu This allows for a direct comparison and helps in identifying the spots corresponding to the reactants and the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds. libretexts.org

For a molecule like this compound, which contains several heteroatoms, visualization of the spots on the TLC plate would likely be achieved using a UV lamp (if the compound is UV-active) or by staining with a suitable chemical reagent such as potassium permanganate (B83412) or iodine vapor. reddit.com A successful reaction would be indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound.

Interactive Data Table: Hypothetical TLC Monitoring of this compound Synthesis

Time PointStarting Material A (Rf)Starting Material B (Rf)Product (this compound) (Rf)Observations
0 h 0.650.80-Strong spots for both starting materials, no product spot.
2 h 0.650.800.45Faint spots for starting materials, clear product spot emerging.
4 h -0.800.45Spot for Starting Material A has disappeared, strong product spot.
6 h --0.45Both starting material spots have disappeared, single strong product spot.

Mobile Phase: 30% Ethyl Acetate in Hexane Stationary Phase: Silica Gel 60 F254 Visualization: UV Lamp (254 nm) and Potassium Permanganate Stain

Computational and Theoretical Chemistry of C12h22n4o4s4

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules, providing insights into structure, stability, and reactivity. mdpi.combristol.ac.uk These methods are broadly divided into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules containing sulfur and nitrogen. researchgate.net It is favored for its balance of computational cost and accuracy. DFT calculations are used to determine various properties, including:

Equilibrium Geometries: Predicting the three-dimensional arrangement of atoms.

Vibrational Frequencies: Simulating infrared and Raman spectra to identify functional groups and confirm structural predictions.

Relative Energies: Comparing the stability of different isomers or electronic states. acs.org

For instance, in studies of sulfur-nitrogen species, DFT has been employed to investigate the relative energies and structures of different isomers, such as for S2N2 and S4N2. acs.org These calculations often use a combination of local and gradient-corrected density functionals with various basis sets to achieve reliable results. acs.org In the study of dithiocarbamate (B8719985) complexes, DFT is used to analyze the nature of metal-sulfur bonds, indicating the degree of covalent character. researchgate.net

Below is an example of how DFT-calculated parameters for related sulfur-nitrogen compounds might be presented.

Table 1: Example of DFT-Calculated Parameters for Hypothetical Isomers Note: This table is illustrative and not based on data for C12H22N4O4S4.

IsomerMethod/Basis SetTotal Energy (Hartree)HOMO-LUMO Gap (eV)Key Bond Length (Å)
Isomer AB3LYP/6-31G-1578.983.54S-N: 1.65
Isomer BB3LYP/6-31G-1578.953.88S-S: 2.05

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods are based on first principles of quantum mechanics without using empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. These methods are crucial for analyzing molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy and shape of these frontier orbitals are key to understanding a molecule's reactivity. For example, in dithiocarbamate chemistry, molecular orbital analysis helps identify the active sites for chelation with metal ions, which are often the sulfur atoms. researchgate.net Methods like Møller–Plesset perturbation theory (MP) have been used to study the relative stability of different structural forms of sulfur-nitrogen compounds. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and the pathways of chemical reactions. mdpi.comresearchgate.net

Conformational Analysis and Energy Minima Identification

Complex organic molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, known as energy minima. This process involves systematically rotating bonds and calculating the potential energy of each resulting conformation.

For flexible molecules, this analysis is critical for understanding their behavior in solution and their ability to bind to other molecules. Computational techniques can map the potential energy surface, identifying all low-energy conformers and the energy barriers between them. This information is vital for predicting the predominant shapes a molecule will adopt under specific conditions.

Theoretical Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry allows researchers to model the entire course of a chemical reaction, from reactants to products, via a transition state. riken.jp By calculating the energies of reactants, intermediates, transition states, and products, a reaction's energy profile can be constructed.

This approach is invaluable for:

Validating proposed mechanisms: Comparing calculated energy barriers with experimental reaction rates.

Predicting regioselectivity and stereoselectivity: Understanding why a reaction yields a particular product isomer.

Investigating reactions that are difficult to study experimentally.

For example, quantum chemical investigations using methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach have been used to explain the regioselectivity of reactions occurring within supramolecular capsules. mdpi.com These calculations can reveal how non-covalent interactions, such as hydrogen bonds, stabilize a transition state and direct the reaction toward a specific outcome. mdpi.com

Table 2: Example of Calculated Reaction Pathway Energies Note: This table is illustrative and not based on data for this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Interatomic Distance (Å)
1Reactants0.0-
2Transition State+21.5C-S: 2.15
3Product-15.2-

Investigation of Biochemical Interactions and Mechanistic Action of C12h22n4o4s4 in Vitro and Ex Vivo Studies

Enzyme Inhibition and Activation Mechanisms

Disulfiram is a potent and, in many cases, irreversible inhibitor of several key enzymes. nih.govdrugbank.comresearchgate.net Its primary and most well-documented target is aldehyde dehydrogenase (ALDH). nih.govdrugbank.comresearchgate.net However, its inhibitory activity extends to other enzymes, including the 20S proteasome, matrix metalloproteinases (MMPs), and P-glycoprotein (P-gp). nih.govnih.govnih.gov

Kinetic Studies of Enzyme-C12H22N4O4S4 Interactions

Kinetic studies have been crucial in quantifying the inhibitory potency of Disulfiram and its metabolites against various enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In studies on aldehyde dehydrogenase, Disulfiram has demonstrated potent inhibition. Specifically, it has an IC50 of 0.15 µM for ALDH1A1 and 3.4 µM for ALDH2. nih.gov The metabolites of Disulfiram, S-methyl N,N-diethylthiocarbamate sulfoxide (B87167) and S-methyl N,N-diethylthiocarbamate sulfone, also show significant inhibitory activity against aldehyde dehydrogenase with IC50 values of 3.2 µM and 1.7 µM, respectively. nih.gov

Disulfiram's inhibitory effects are not limited to ALDH. Research has shown that it can inhibit the 20S proteasome with activity in the low micromolar range. nih.gov Furthermore, its metabolites have been found to inhibit the verapamil-stimulated ATPase activity of P-glycoprotein, with IC50 values of 9 µM for S-methyl N,N-diethylthiocarbamate sulfoxide and 4.8 µM for S-methyl N,N-diethylthiocarbamate sulfone. nih.gov In the context of cancer metastasis, Disulfiram has been shown to inhibit the activity of matrix metalloproteinases MMP-2 and MMP-9. nih.govnih.gov

The cytotoxic effects of Disulfiram have also been quantified in various cancer cell lines. For instance, in glioblastoma stem cells, Disulfiram exhibited an average IC50 of 31.1 nM. uw.edu In breast cancer cell lines, the IC50 concentrations were in the range of 200–500 nM when combined with copper. scienceopen.com

Enzyme and Cell Line Inhibition by Disulfiram and Its Metabolites

TargetInhibitorIC50 ValueReference
ALDH1A1Disulfiram0.15 µM nih.gov
ALDH2Disulfiram3.4 µM nih.gov
Aldehyde DehydrogenaseS-methyl N,N-diethylthiocarbamate sulfoxide3.2 µM nih.gov
Aldehyde DehydrogenaseS-methyl N,N-diethylthiocarbamate sulfone1.7 µM nih.gov
P-glycoprotein (ATPase activity)S-methyl N,N-diethylthiocarbamate sulfoxide9 µM nih.gov
P-glycoprotein (ATPase activity)S-methyl N,N-diethylthiocarbamate sulfone4.8 µM nih.gov
Glioblastoma Stem CellsDisulfiram31.1 nM (average) uw.edu
Breast Cancer Cell Lines (with copper)Disulfiram200–500 nM scienceopen.com

Identification of Active Site Binding Modes

The mechanism of enzyme inhibition by Disulfiram often involves direct interaction with the active site of the target enzyme. In the case of ALDH, it is widely accepted that Disulfiram and its metabolites irreversibly inhibit the enzyme by covalently modifying a critical cysteine residue, Cys302, located within the active site. nih.govbac-lac.gc.caresearchgate.net This modification is believed to be a carbamylation of the cysteine residue. nih.govresearchgate.net This covalent linkage blocks the substrate from entering the active site, leading to competitive and irreversible inhibition. bac-lac.gc.ca

The interaction of Disulfiram's metabolites with P-glycoprotein also involves covalent modification. Studies have shown that the inactivation of P-gp is primarily due to the modification of the Cys1074 residue in the nucleotide-binding domain 2 (NBD2). nih.gov

For the 20S proteasome, the inhibition by Disulfiram is described as a slow-binding, partial noncompetitive inhibition. nih.gov This suggests that Disulfiram likely reacts with a non-critical cysteine residue, away from the substrate-binding site, leading to a conformational change that reduces but does not completely abolish enzyme activity. nih.gov

Receptor Binding and Ligand-Target Interactions

While Disulfiram is primarily known as an enzyme inhibitor, its interactions are not limited to catalytic sites. It also binds to other protein targets, which can be broadly defined as receptors in the context of ligand-target interactions.

Quantitative Binding Assays in Model Systems

Quantitative binding assays have provided insights into the affinity of Disulfiram for its protein targets. A microscale thermophoresis (MST) binding assay revealed that Disulfiram binds directly to the lymphocyte-specific protein tyrosine kinase (LCK) with a dissociation constant (Kd) of 86.812 nM. nih.gov This interaction was shown to be covalent, targeting the Cys20 and Cys23 residues at the N-terminus of LCK. nih.gov

Disulfiram has also been shown to interact with the p97 segregase adapter NPL4, which is crucial for protein turnover. nih.gov This interaction leads to the formation of protein aggregates and immobilization of the p97-NPL4 complex, ultimately triggering cell death. nih.gov

Allosteric Modulation and Induced Conformational Changes

Allosteric modulation, where a molecule binds to a site other than the active site to alter the protein's activity, is a potential mechanism for Disulfiram's action. The noncompetitive inhibition of the 20S proteasome by Disulfiram is indicative of an allosteric mechanism. nih.gov By binding to a site remote from the active site, Disulfiram likely induces a conformational change that impairs the proteasome's function without directly blocking substrate binding. nih.govyoutube.comyoutube.com

The binding of Disulfiram to LCK enhances its kinase activity, suggesting an allosteric activation mechanism. nih.gov This binding to the N-terminal cysteine residues promotes the phosphorylation of tyrosine 394, a key step in LCK activation. embopress.org

Cellular Pathway Modulation in Model Systems (e.g., cell lines, primary cells)

Disulfiram's interactions with various enzymes and protein targets translate into the modulation of critical cellular pathways, particularly in cancer cells.

One of the most consistently reported effects of Disulfiram is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govnih.gov This is achieved by preventing the degradation of its inhibitor, IκBα, and consequently inhibiting the nuclear translocation and DNA binding activity of NF-κB. nih.gov This inhibition of the NF-κB pathway has been observed in various cancer cell lines, including breast, colorectal, and glioblastoma. nih.gov

In breast cancer cells, Disulfiram has been shown to inhibit the TGF-β-induced epithelial-mesenchymal transition (EMT) by suppressing the ERK/NF-κB/Snail pathway. nih.gov Furthermore, in combination with copper, Disulfiram induces the generation of reactive oxygen species (ROS) and activates the downstream apoptosis-related c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. scienceopen.comnih.gov

The modulation of these pathways contributes to the cytotoxic effects of Disulfiram observed in numerous cancer cell lines. For example, in breast cancer cell models, Disulfiram treatment leads to a time- and dose-dependent decrease in cell viability. researchgate.net In osteosarcoma cells, Disulfiram has been shown to suppress invasive ability by inhibiting the expression of MMP-2 and MMP-9. nih.gov In human melanoma cells, Disulfiram induces apoptosis in a redox-related process. nih.gov

Modulation of Cellular Pathways by Disulfiram in Model Systems

Cellular PathwayModel SystemObserved EffectReference
NF-κB PathwayBreast, Colorectal, Glioblastoma cell linesInhibition of NF-κB activity by preventing IκBα degradation and nuclear translocation. nih.gov
ERK/NF-κB/Snail PathwayBreast cancer cellsInhibition of TGF-β-induced EMT and stem-like features. nih.gov
ROS-MAPK PathwayBreast cancer cellsInduction of ROS generation and activation of JNK and p38 MAPK pathways (with copper). scienceopen.comnih.gov
MMP ExpressionOsteosarcoma cellsSuppression of MMP-2 and MMP-9 expression, leading to reduced invasion. nih.gov
ApoptosisHuman melanoma cellsInduction of apoptosis through a redox-related mechanism. nih.gov
TCR SignalingCD8+ T cellsDirect activation of LCK-mediated TCR signaling. nih.gov

Gene Expression Alterations

In vitro studies have demonstrated that Disulfiram can induce significant changes in gene expression across various cell types. In cancer cell lines, particularly breast cancer, Disulfiram has been shown to induce the demethylation of the promoter region of the RASSF1A tumor suppressor gene. japer.injaper.in This epigenetic modification leads to the re-expression of the RASSF1A gene, suggesting a mechanism for restoring its tumor-suppressing function. japer.injaper.in One study on MCF-7 breast cancer cells found that treatment with Disulfiram led to a dose- and time-dependent increase in RASSF1A gene expression. japer.in

In the context of triple-negative breast cancer (TNBC), Disulfiram has been found to upregulate the expression of Interferon Regulatory Factor 7 (IRF7) through hypomethylation. nih.gov This, in turn, influences the expression of Programmed Death-Ligand 1 (PD-L1), a key molecule in immune response regulation. nih.gov Furthermore, transcriptomic analysis of E. coli treated with Disulfiram revealed an oxidative stress pattern and changes in zinc-related gene expression, highlighting a different spectrum of genetic response in prokaryotic cells. frontiersin.orgfrontiersin.orgnih.gov In rat lung allografts, RNA-sequencing analysis identified 258 differentially expressed genes after Disulfiram treatment, with 134 genes being downregulated, including those associated with macrophages and inflammatory cytokines like IL-6, CD86, and CD163. nih.gov

Model SystemKey Gene(s) AffectedObserved EffectReference
MCF-7 Breast Cancer CellsRASSF1AIncreased expression via promoter demethylation japer.injaper.in
Triple-Negative Breast Cancer (TNBC) CellsIRF7, PD-L1Upregulation of IRF7 via hypomethylation, leading to increased PD-L1 expression nih.gov
Escherichia coliOxidative stress and zinc-related genesAltered transcriptomic profile indicating stress response frontiersin.orgfrontiersin.orgnih.gov
Rat Lung AllograftsIL-6, CD86, CD163Downregulation of genes associated with inflammation and macrophages nih.gov

Protein Phosphorylation Cascades

Disulfiram directly influences crucial protein phosphorylation events that are central to cellular signaling. A key target identified in T-cells is the Lymphocyte-specific protein tyrosine kinase (LCK). nih.gov In vitro studies have shown that Disulfiram covalently binds to cysteine residues (Cys20/Cys23) on LCK, which enhances its autophosphorylation at tyrosine 394. nih.gov This modification boosts LCK's kinase activity, thereby activating the T-cell receptor (TCR) signaling pathway. nih.gov

This activation leads to a cascade of downstream phosphorylation events. For instance, in primary mouse CD8+ T-cells, Disulfiram treatment enhanced the phosphorylation of both the S6 ribosomal protein and its kinase, p70S6K, which are critical components for protein synthesis and T-cell function. nih.gov This suggests that Disulfiram can directly trigger proximal signaling networks of the TCR pathway, even without direct TCR stimulation. nih.gov In a different context, studies on obesity and metabolic syndrome in mice showed that Disulfiram treatment reduced the phosphorylation of the p65Rel protein, the transactivating subunit of NF-κB, in the liver, indicating an anti-inflammatory effect through the modulation of this key signaling pathway. nih.gov

Intracellular Signaling Network Perturbations

The effects of Disulfiram on gene expression and protein phosphorylation culminate in broader perturbations of intracellular signaling networks. By activating LCK, Disulfiram effectively jumpstarts the entire TCR signaling cascade, impacting T-cell proliferation, effector function, and metabolic reprogramming. nih.gov

In cancer cells, Disulfiram's ability to inhibit the proteasome leads to the accumulation of ubiquitinated proteins and key regulatory proteins like p27 and Bax. aacrjournals.orgaacrjournals.org A more recently elucidated mechanism involves the targeting of the p97 segregase adaptor, nuclear protein localization protein 4 (NPL4). researchgate.netamegroups.org The metabolite of Disulfiram forms a complex with copper, which then binds to and induces the aggregation of NPL4. researchgate.net This action disables the vital p97-NPL4-UFD1 pathway, which is essential for the turnover of proteins involved in multiple regulatory and stress-response pathways, including the degradation of IκB in the NF-κB pathway. researchgate.netamegroups.org This disruption leads to endoplasmic reticulum (ER) stress, ubiquitin stress, and affects cellular functions such as DNA replication and repair. amegroups.org

Furthermore, Disulfiram has been shown to inhibit the cytoplasmic protein FROUNT, which is a regulator of macrophage chemotactic signals, thereby suppressing macrophage migration and activation. nih.gov In metabolic studies, Disulfiram treatment in mice was associated with the upregulation of hepatic genes like Igfbp2 and the downregulation of Cidea, indicating a molecular signature consistent with protection from metabolic dysregulation. nih.gov

Antimicrobial Activity Studies: Mechanistic Basis

Disulfiram exhibits broad-spectrum antimicrobial activity, a facet of its pharmacology that has been investigated through various in vitro studies. frontiersin.orgnih.gov

Bacterial and Fungal Growth Inhibition Mechanisms

Bacterial Inhibition: The primary antibacterial mechanism of Disulfiram against both Gram-positive and Gram-negative bacteria involves the induction of zinc-dependent intracellular reactive oxygen species (ROS). frontiersin.orgfrontiersin.orgnih.gov This leads to oxidative stress, which inhibits bacterial growth. frontiersin.org This bacteriostatic effect can be reversed by ROS scavengers or zinc chelators, confirming the central role of this pathway. frontiersin.orgfrontiersin.org

Other proposed mechanisms include:

Enzyme Inhibition: Due to its electrophilic nature, Disulfiram can form disulfide bonds with thiol-bearing bacterial enzymes and cofactors, leading to their inactivation and disruption of normal cellular functions. mdpi.comnih.gov

Metal Ion Chelation: Disulfiram can deplete essential metal ions like iron, copper, and zinc from the growth medium, thereby starving bacteria of crucial elements needed for their biosynthetic processes. mdpi.comnih.gov

Virulence Attenuation: While not directly killing the bacteria, Disulfiram may reduce virulence factors, presenting a strategy that could place less pressure on the emergence of resistant strains. nih.gov

Minimum Inhibitory Concentration (MIC) of Disulfiram Against Various Microorganisms
OrganismTypeReported MIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria8–16 mdpi.com
Staphylococcus epidermidisGram-positive Bacteria1–32 mdpi.com
Bacillus anthracisGram-positive Bacteria≤ 0.5–2 mdpi.com
Mycobacterium tuberculosisAcid-fast Bacteria0.78–1.56 mdpi.com
Borrelia burgdorferiGram-negative Bacteria0.19–1.48 mdpi.com
Francisella tularensisGram-negative Bacteria0.50–9.50 mdpi.com
Cryptococcus neoformansFungus (Yeast)1.0–8.0 nih.gov
Yeast Isolates (General)Fungus (Yeast)1-16 (MIC90 = 8) jst.go.jp
Aspergillus spp.Fungus (Mold)MIC90 = 8 jst.go.jp

Fungal Inhibition: Disulfiram also demonstrates significant antifungal activity. In vitro studies against Cryptococcus neoformans show growth inhibition with MICs ranging from 1.0 to 8.0 µg/mL. nih.gov The mechanisms are multifaceted and include the dose-dependent inhibition of key fungal virulence factors such as melanin (B1238610), urease, and capsule formation. nih.gov It also disrupts biofilm viability. nih.govbjmu.edu.cn Mechanistic investigations suggest Disulfiram interferes with multiple biological pathways in fungi, including replication, metabolism, and membrane transport, by targeting enzymes like acetaldehyde (B116499) dehydrogenase and catalase. nih.gov

Exploration of Resistance Mechanisms

A significant aspect of Disulfiram's potential is its ability to combat resistance mechanisms in microbes. In fungi, particularly Candida albicans, Disulfiram acts as a modulator of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Cdr1p, which are efflux pumps that expel antifungal drugs from the cell. scispace.comresearchgate.net By inhibiting the function of these multidrug transporters, Disulfiram can increase the sensitivity of otherwise resistant fungal strains to conventional antifungal agents like azoles. researchgate.netoup.com Studies have shown that Disulfiram can block the maturation of P-gp, resulting in less of the efflux pump at the cell surface and thereby reducing P-gp-mediated drug resistance. oup.com

In bacteria, while direct resistance to Disulfiram is not extensively studied, its mechanism of inducing broad oxidative stress and targeting multiple enzymes simultaneously may make the development of resistance more challenging for the pathogen compared to antibiotics with a single target. mdpi.comfrontiersin.org Its ability to act as an adjuvant, enhancing the efficacy of other antibiotics, also suggests a role in overcoming existing resistance profiles. frontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C12h22n4o4s4 Derivatives 8 , 9 , 11 , 12 , 7 ,

Design and Synthesis of Analogs for SAR Exploration

The foundation of any SAR study lies in the systematic design and synthesis of analogues of a lead compound. acs.org For heterocyclic sulfonamides, a common strategy is the "tail approach," where different chemical moieties are attached to a core scaffold, such as a thiazole (B1198619) or thiadiazole ring, to probe interactions with the target enzyme. afantitis.com This allows for the modulation of physicochemical properties like solubility and lipophilicity. tandfonline.com

The synthesis of these analogues often involves multi-step reaction sequences. For instance, the Hantzsch thiazole synthesis is a well-established method for creating the core thiazole ring from α-haloketones and thioamides. nih.gov Subsequent modifications, such as the introduction of various substituents on the heterocyclic ring or the sulfonamide group, allow for a comprehensive exploration of the chemical space. researchgate.netacs.org A general synthetic route might start with a substituted benzenesulfonamide (B165840) which is then coupled with a heterocyclic component. tandfonline.com For example, new aryl thiazolone-benzenesulfonamides have been synthesized to explore their inhibitory effects on carbonic anhydrase IX. nih.gov

A study on benzoylthioureido benzenesulfonamide derivatives involved a three-step synthesis to produce different series of compounds for CA inhibition screening. tandfonline.com This systematic approach to synthesis is vital for generating the diverse set of molecules needed to build a robust SAR model.

Identification of Key Structural Features for Biochemical Activity

Through the biological evaluation of synthesized analogues, key structural features essential for potent biochemical activity are identified. For sulfonamide-based carbonic anhydrase inhibitors, the primary sulfonamide group (-SO2NH2) is a critical zinc-binding group (ZBG). It coordinates to the Zn2+ ion in the active site of the carbonic anhydrase enzyme, a fundamental interaction for inhibition. nih.govacs.org

SAR studies on various heterocyclic sulfonamides have revealed several key insights:

The Heterocyclic Scaffold: The nature of the heterocyclic ring (e.g., thiazole, thiadiazole, benzothiazole) significantly influences inhibitory potency and selectivity against different CA isoforms. researchgate.netnih.gov

Substitution Patterns: The position and nature of substituents on the heterocyclic ring can dramatically alter activity. For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the affinity increased with certain substitutions at the para position of an aryl group. nih.gov Similarly, in a series of thiazole derivatives, the presence of specific groups on a linked phenyl ring was found to enhance anticancer activity. tandfonline.com

The "Tail" Region: Modifications distal to the zinc-binding group can exploit interactions with amino acid residues in the hydrophilic and hydrophobic pockets of the enzyme's active site, leading to enhanced potency and isoform selectivity. afantitis.comacs.org

Development of QSAR Models for Predictive Analysis

QSAR models build upon SAR data by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of novel compounds. nih.govbenthamdirect.com

For heterocyclic sulfonamides, various QSAR models have been developed. A study on aromatic/heterocyclic sulfonamides used a topological index (first-order valence connectivity index, ¹χv) along with indicator parameters to create models with excellent predictive ability for inhibition of CA isozymes I, II, and IV. nih.gov Another study on ureido and thioureido derivatives of sulfonamides also found that multiparametric correlations using topological indices and indicator parameters yielded robust models. nih.gov

Commonly used descriptors in QSAR for this class of compounds include:

Topological descriptors: Quantify molecular branching and connectivity.

Spatial descriptors: Describe the 3D arrangement of atoms.

Electronic descriptors: Such as Hammett constants (σ), which account for the electron-donating or -withdrawing nature of substituents. nih.gov

Hydrophobic descriptors: Like the partition coefficient (log P) or hydrophobic substituent constant (π). nih.gov

The table below presents a conceptual example of data used to build a QSAR model for a series of hypothetical thiazole-sulfonamide CA inhibitors.

Compound IDR-GroupLogPElectronic Parameter (σ)Inhibition Constant (Ki, nM)pKi (-logKi)
1a -H2.10.00507.30
1b -Cl2.80.23257.60
1c -CH32.6-0.17407.40
1d -NO22.00.78108.00
1e -OCH32.0-0.27607.22

From such data, a QSAR equation can be derived, for instance: pKi = c0 + c1*LogP + c2*σ. These models are crucial for prioritizing the synthesis of new compounds with potentially higher activity. researchgate.net

Ligand Efficiency and Physicochemical Descriptors in SAR Optimization

Key metrics and descriptors include:

Ligand Efficiency (LE): Calculated as the binding energy per heavy atom. It helps in selecting smaller, more efficient hits from screening campaigns.

Lipophilic Ligand Efficiency (LLE): Calculated as pKi - LogP. It balances potency with lipophilicity, as high lipophilicity can lead to poor pharmacokinetic properties and toxicity.

Physicochemical Properties: Parameters such as molecular weight (MW), polar surface area (PSA), number of hydrogen bond donors and acceptors, and pKa are carefully monitored and optimized during lead development. nih.gov

The table below illustrates how these metrics are applied to a set of hypothetical inhibitors.

Compound IDKi (nM)pKiHeavy AtomsLogPLELLE
2a 1007.0203.50.353.5
2b 507.3224.00.333.3
2c 108.0253.80.324.2
2d 58.3284.50.303.8

In this example, while compound 2d is the most potent, compound 2c has a better LLE, suggesting a more optimal balance between potency and lipophilicity. By focusing on these efficiency metrics, medicinal chemists can guide the SAR exploration towards candidates with a higher probability of success in later stages of drug development. researchgate.netnih.gov

Chemical Stability and Degradation Pathways of C12h22n4o4s4

Hydrolytic Stability under Varying Environmental Conditions

The hydrolytic stability of Disulfiram is significantly dependent on the pH of its environment. In acidic conditions, such as those found in the stomach, its metabolite diethyldithiocarbamic acid (DDC) is acid-labile and decomposes into diethylamine (B46881) and carbon disulfide (CS₂). nih.gov The half-life of DDC shows a linear relationship with the pH. nih.gov

Studies on aqueous suspensions of Disulfiram have demonstrated its stability over extended periods under specific conditions. When prepared from bulk powder or tablets at a concentration of 25 mg/mL with acacia and sodium benzoate (B1203000) as excipients, the suspensions were found to be stable when stored in amber bottles under fluorescent light at 24°C. nih.gov The suspension prepared from bulk powder maintained its potency for 295 days, while the one from tablets was stable for 178 days. nih.gov Analysis via high-pressure liquid chromatography (HPLC) confirmed that the potency remained constant and no new degradation peaks appeared during the study period. nih.gov

The chemical stability of Disulfiram has also been evaluated in a water-in-oil (W/O) emulsion formulation. Measurements by HPLC-UV showed high stability over 30 days when stored at both 4°C and room temperature (20°C). researchgate.net

Table 1: Chemical Stability of Disulfiram in W/O Emulsion Over 30 Days

Storage ConditionStability AssessmentDurationSource
4°CHigh stability observed30 days researchgate.net
Room Temperature (20°C)High stability observed30 days researchgate.net

Furthermore, the rapid reduction of Disulfiram in human plasma can be inhibited for analytical purposes by adding the chelating agent diethylenetriamine (B155796) pentaacetic acid and acidifying the sample in the presence of sodium chloride. nih.gov This preservation method resulted in approximately 100% recovery when analyzed immediately at 4°C, 95% after one hour at 4°C, and 75% after 24 hours at -20°C. nih.gov

Photolytic Degradation Mechanisms

Exposure to light can induce the degradation of sulfur-containing compounds related to Disulfiram. While Disulfiram itself is a product of photolysis, its precursor, sulfiram (B1681190), undergoes photoconversion to Disulfiram when exposed to light. nih.gov Fresh solutions of sulfiram exposed to fluorescent room light under ambient conditions were analyzed, revealing that sulfiram is converted to Disulfiram at an initial rate of 0.7% per hour. nih.gov

This photolytic process yields a complex mixture of products. nih.gov At least eight different products, including Disulfiram, were identified in light-exposed sulfiram solutions, which were not present in solutions kept in the dark. nih.gov The structural characterization of two of these photolysis products was achieved using online microbore HPLC-mass spectrometry (μLC-MS) and tandem mass spectrometry (μLC-MS/MS). nih.gov The formation of these photoproducts is a key aspect of the compound's degradation profile under light exposure. nih.gov

Oxidative and Reductive Degradation Pathways

Disulfiram undergoes significant reductive and oxidative transformations. In biological systems, it is rapidly reduced to two molecules of diethyldithiocarbamate (B1195824) (DDC) by endogenous thiols and erythrocytic glutathione (B108866) reductases. clinpgx.org

The subsequent metabolism of DDC can involve oxidative pathways. For instance, hydroxocobalamin (B81358) can catalyze the aerobic oxidation of DDC to form Disulfiram and its oxygenated derivatives, such as sulfones and sulfoxides. researchgate.net The formation of these metabolites can lead to an increase in ubiquitinated proteins, including oxidized ones. researchgate.net

The interaction of Disulfiram's metabolites with metal ions, particularly copper, can induce oxidative stress. nih.govmdpi.com The complex formed between DDC and copper, Cu(DDC)₂, is redox-active. researchgate.net This complex can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to proteins and other cellular components. researchgate.netnih.gov This process is a key pathway for the compound's activity and degradation, as high levels of ROS are known to cause damage to DNA, proteins, and lipids. nih.gov

Table 2: Summary of Oxidative and Reductive Degradation

ProcessReactantKey Products/IntermediatesFactors InvolvedSource
ReductionDisulfiramDiethyldithiocarbamate (DDC)Endogenous thiols, Glutathione reductases clinpgx.org
OxidationDiethyldithiocarbamate (DDC)Disulfiram, Sulfones, SulfoxidesAerobic conditions, Hydroxocobalamin researchgate.net
Redox Cycling / Oxidative StressDDC-Copper ComplexReactive Oxygen Species (ROS)Copper ions researchgate.netnih.govmdpi.com

Metabolic Transformation in Non-Human Biological Systems (e.g., microbial, in vitro enzymatic, animal models)

The metabolism of Disulfiram has been studied in various non-human biological systems, revealing a complex series of transformations. Following oral administration in rats, radiolabeled Disulfiram and its metabolites are widely distributed, with detection in the kidneys, pancreas, liver, gastrointestinal tract, fat, blood, and brain. nih.gov

The primary metabolic pathway begins with the reduction of Disulfiram to diethyldithiocarbamic acid (DDC). clinpgx.org DDC then undergoes several metabolic fates. nih.gov One pathway involves methyl conjugation to form S-methyl-DDC, a reaction catalyzed by the cytoplasmic enzyme thiopurine methyltransferase (TPMT). clinpgx.org

This metabolite, S-methyl-DDC, is further metabolized by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP450) enzymes. researchgate.net In vitro studies with human renal microsomes and recombinant enzymes have shown that FMO1 converts S-methyl-DDC to MeDDC sulfine. researchgate.net Subsequently, S-methyl-DDC is converted to S-methyl diethylthiocarbamate, which is then oxidized by the monooxygenase CYP2E1 into methyl diethylthiocarbamate sulfoxide (B87167) and further into methyl diethylthiocarbamate sulfone. clinpgx.org

In animal models, Disulfiram has been shown to affect metabolic regulation. In mice fed an obesogenic diet, treatment with Disulfiram led to changes in pathways associated with lipid and energy metabolism, redox, and detoxification, as revealed by integrated transcriptomic and proteomic analysis of the liver. nih.gov Furthermore, in cell culture studies, Disulfiram was identified as a potent activator of autophagy. nih.gov

Table 3: Key Metabolic Transformations of Disulfiram in Non-Human Systems

MetaboliteEnzyme/ProcessResulting ProductSystem/ModelSource
DisulfiramReduction (by thiols)Diethyldithiocarbamate (DDC)In vivo clinpgx.org
DDCMethyl conjugation (TPMT)S-methyl-DDCIn vitro (liver cells) clinpgx.org
S-methyl-DDCOxidation (FMO1)MeDDC sulfineIn vitro (human renal microsomes) researchgate.net
S-methyl diethylthiocarbamateOxidation (CYP2E1)Methyl diethylthiocarbamate sulfoxide/sulfoneIn vitro clinpgx.org

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Future Research Directions and Unexplored Avenues for C12h22n4o4s4

Advanced Synthetic Methodologies for Novel Derivatives

The future of drug discovery for compounds like C12H22N4O4S4 hinges on the development of more efficient, scalable, and environmentally friendly synthetic methods. Traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that can be limited by the nucleophilicity of the amine and the use of hazardous reagents. frontiersrj.comrsc.org Modern research is focused on overcoming these limitations.

Recent advancements include innovative strategies that offer milder conditions and greater functional group tolerance. thieme-connect.com Key areas of future exploration include:

Metal-Free Catalysis: Eco-friendly methods, such as photoredox-catalyzed synthesis using eosin (B541160) Y, provide a pathway to produce pharmaceutical analogs under mild conditions with a broad substrate scope. thieme-connect.com

Copper-Mediated Reactions: Simple and effective copper-mediated cross-dehydrogenative coupling reactions demonstrate good functional group tolerance and offer a straightforward method for creating sulfonamide derivatives. thieme-connect.com

One-Pot Syntheses: A novel strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides in a one-pot process via aromatic decarboxylative halosulfonylation. acs.org This method avoids the need for pre-functionalization of the starting materials. acs.org

Flow Chemistry: The use of microreactor or flow technology for the synthesis of complex sulfonamides is a promising avenue. This method is particularly advantageous for rapid and efficient production on a larger scale. thieme-connect.com

These advanced methodologies provide a robust platform for creating a diverse library of this compound analogs, enabling more extensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Modern Synthetic Methods for Sulfonamides
MethodologyKey FeaturesAdvantagesReference
Photoredox CatalysisUses eosin Y, metal-freeEco-friendly, mild conditions, broad scope thieme-connect.com
Copper-Mediated CouplingCross-dehydrogenative coupling of indoles and sulfonamidesHigh regioselectivity, good functional group tolerance thieme-connect.com
One-Pot Decarboxylative HalosulfonylationConverts aromatic acids to sulfonyl chlorides, followed by aminationNo prefunctionalization required, diverse substrate set acs.org

Deeper Mechanistic Insights into Biological Interactions

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net However, as resistance to this mechanism grows, future research must delve into alternative and secondary biological targets.

A significant unexplored avenue is the interaction of sulfonamides with bacterial cell-cell communication systems, known as quorum sensing (QS). A recent study on sulfachloropyridazine (B1682503) revealed that it may act on multiple signaling pathways in Aliivibrio fischeri, affecting not only folate metabolism but also gene regulation and the production of signaling molecules. nih.gov This suggests that this compound and its derivatives could be designed to function as QS inhibitors, a strategy that may be less prone to developing resistance.

Furthermore, many sulfonamides act as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. ajchem-b.comnih.gov The key to future research is to understand the subtle structural differences between CA isoforms. Gaining deep insights into how the "tail" moieties of sulfonamide inhibitors interact with specific pockets in and around the enzyme's active site will be crucial for designing isoform-specific inhibitors, thereby reducing off-target effects. nih.gov

Novel Structural Modifications for Enhanced Target Specificity

The therapeutic success of a compound like this compound is directly tied to its ability to interact specifically with its intended biological target. Future research will heavily focus on novel structural modifications to achieve this.

One promising strategy involves the chemical modification of existing drug scaffolds. For instance, modifying metformin, a biguanide, with sulfonamide groups has been shown to yield derivatives with new, beneficial effects on hemostasis. nih.gov This concept of "drug repurposing" through structural modification could be applied to this compound, potentially unlocking new therapeutic applications.

Another key area is the development of bioisosteres, such as sulfondiimidamides, which are analogs of sulfonamides. acs.org These structural mimics can offer different chemical properties while retaining the necessary geometry for biological activity, sometimes leading to improved potency or selectivity. acs.org

Finally, enhancing target specificity can be achieved by fine-tuning the structure-activity relationship (SAR). For example, research has shown that adding electron-withdrawing groups to the sulfonamide structure can increase antibacterial activity. nih.gov Similarly, enantioselective modification using carbene catalysis allows for the precise, three-dimensional arrangement of functional groups, which can be critical for selective interaction with chiral biological targets like enzymes and receptors. rsc.org

Table 2: Strategies for Structural Modification
Modification StrategyDescriptionPotential OutcomeReference
Scaffold ModificationAttaching sulfonamide moieties to existing drug structures (e.g., metformin).Creation of dual-action or repurposed drugs with new therapeutic profiles. nih.gov
Bioisosteric ReplacementReplacing the sulfonamide group with analogs like sulfondiimidamides.Improved stability, potency, or pharmacokinetic properties. acs.org
Enantioselective SynthesisUsing catalysis to create specific stereoisomers of a derivative.Enhanced selectivity for chiral biological targets and reduced off-target effects. rsc.org

Integration of Multiscale Computational Approaches in Compound Design and Study

The design and study of novel compounds are increasingly driven by powerful computational tools that span multiple scales, from the electronic level to whole-system dynamics. researchgate.net For a molecule like this compound, integrating these approaches is essential for accelerating the discovery process.

Molecular Docking and Dynamics: At the molecular level, computational docking can predict the binding affinity and orientation of novel sulfonamide derivatives within the active site of a target protein, such as DHPS. nih.gov This was demonstrated in a study where a novel derivative, 4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamide, showed a high binding affinity for DHPS, which correlated with its potent antibacterial activity. nih.gov Molecular dynamics (MD) simulations can further elucidate the stability of the compound-target complex over time. nih.gov

Hybrid Solvent Models: For highly charged biomolecules, accurately modeling the effect of solvent and ions is critical. utep.edu Future research can benefit from hybrid solvent methods, which combine explicit and implicit solvent models to better understand the role of interfacial ions in protein-ligand binding. utep.edu

Machine Learning and AI: On a larger scale, machine learning (ML) can be used to develop predictive models for structure-activity relationships from large datasets of synthesized compounds. researchgate.net This can help prioritize the synthesis of derivatives with the highest probability of success, saving time and resources.

The integration of these multiscale computational methods provides a holistic framework, from predicting quantum-level interactions to simulating pharmacokinetic behavior, thereby enabling a more rational and efficient design of future therapeutic agents based on the this compound scaffold. researchgate.net

Q & A

Q. Q. What ethical considerations arise when publishing structure-activity relationship (SAR) data for C12_{12}H22_{22}N4_{4}O4_{4}S4_{4}?

  • Methodological Answer : Disclose all funding sources and potential conflicts (e.g., patent applications). Adhere to dual-use regulations if the compound has biosecurity implications. Share synthetic routes only in secure, peer-reviewed journals to prevent misuse .

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